molecular formula C7H7BBrClO3 B591768 6-Bromo-2-chloro-3-methoxyphenylboronic acid CAS No. 957062-55-4

6-Bromo-2-chloro-3-methoxyphenylboronic acid

Cat. No. B591768
M. Wt: 265.294
InChI Key: YITPGJUOVXQLPQ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO3 and a molecular weight of 265.3 g/mol . It belongs to the class of organoboron compounds and is commonly used in proteomics research.


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. While specific synthetic routes may vary, a common method includes the boronation of a suitable aryl halide (such as 2-chloro-6-bromophenyl) with a boronic acid reagent (e.g., trimethylboroxine). The resulting boronic acid can then be further functionalized to introduce the methoxy group at the 3-position .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-methoxyphenylboronic acid consists of a boron atom (B) bonded to a phenyl ring containing bromine (Br), chlorine (Cl), and a methoxy group (OCH3). The arrangement of these substituents around the boron center significantly influences its reactivity and properties .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boronate ester, allowing it to couple with aryl or vinyl halides under palladium catalysis. The resulting products find applications in medicinal chemistry, material science, and agrochemical synthesis .


Physical And Chemical Properties Analysis

  • Melting Point : Notable for its solid-state properties, the melting point of this compound is approximately 186°C .

Scientific Research Applications

Synthesis and Chemical Reactions
6-Bromo-2-chloro-3-methoxyphenylboronic acid plays a critical role in synthetic chemistry, especially in the formation of complex organic compounds through Suzuki cross-coupling reactions. For instance, functionalized pyridylboronic acids, including compounds similar to 6-bromo-2-chloro-3-methoxyphenylboronic acid, have been synthesized and shown to undergo palladium-catalyzed cross-coupling reactions with heteroaryl bromides, yielding novel heteroarylpyridine derivatives. These reactions are pivotal in the development of new pharmaceuticals and materials due to their efficiency and the ability to form carbon-carbon bonds selectively (Parry et al., 2002).

Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 6-bromo-2-chloro-3-methoxyphenylboronic acid are used in the synthesis of acyclic nucleotide analogues and other bioactive molecules. These compounds have been studied for their antiviral and cytostatic activities, highlighting the potential of 6-bromo-2-chloro-3-methoxyphenylboronic acid derivatives in the development of new therapeutic agents (Česnek et al., 2000).

Material Science and Organic Electronics
The utility of 6-bromo-2-chloro-3-methoxyphenylboronic acid extends to material science and the synthesis of organic electronic components. For example, the selective C-Arylation of dibromo-hexylthiophene via Suzuki cross-coupling has been reported, showcasing the importance of such boronic acids in creating thiophene derivatives with potential applications in organic electronics and photovoltaic devices. These compounds have demonstrated significant properties like haemolytic, biofilm inhibition, and anti-thrombolytic activities, which could be beneficial in various biomedical applications (Ikram et al., 2015).

Pharmaceutical Intermediates
Additionally, 6-bromo-2-chloro-3-methoxyphenylboronic acid is an essential intermediate in the synthesis of SGLT2 inhibitors, a class of medications used in diabetes therapy. Its derivatives are synthesized from readily available materials through processes that include bromination and diazotization, demonstrating the compound's versatility and importance in pharmaceutical manufacturing (Zhang et al., 2022).

properties

IUPAC Name

(6-bromo-2-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITPGJUOVXQLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656913
Record name (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-methoxyphenylboronic acid

CAS RN

957062-55-4
Record name B-(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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